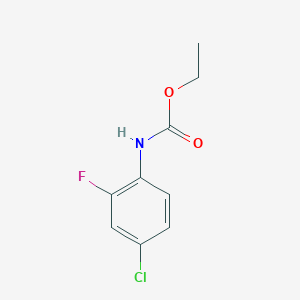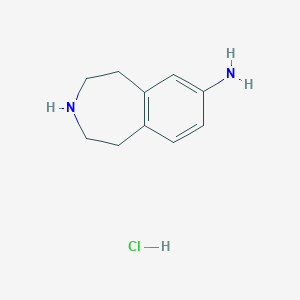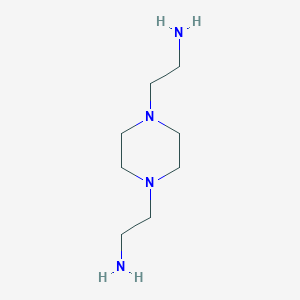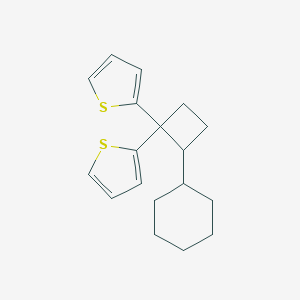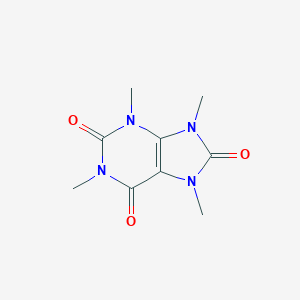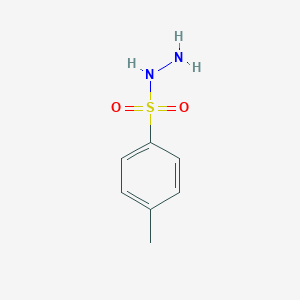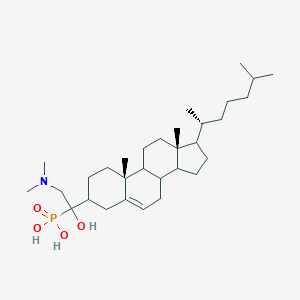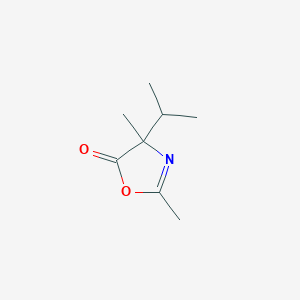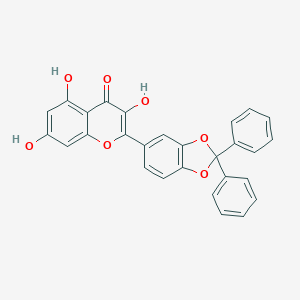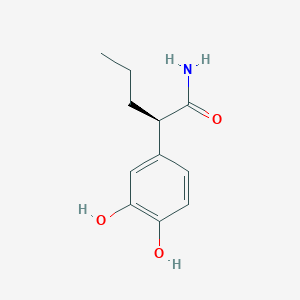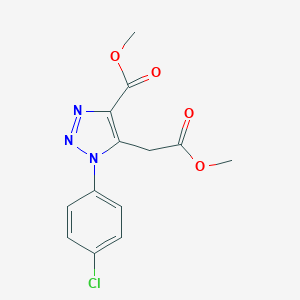
methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate, also known as Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate, is a useful research compound. Its molecular formula is C13H12ClN3O4 and its molecular weight is 309.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Triazole Derivatives: Synthesis and Applications
Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, have attracted significant attention due to their diverse biological activities. They have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Recent patents have focused on the development of new chemical entities and pharmaceuticals involving these compounds. The synthesis of triazole derivatives raises important considerations for green chemistry, sustainability, and the need for new prototypes to address emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).
Biological Features of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives demonstrate significant antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The synthesis and pharmacological evaluation of these compounds have been a promising direction in scientific research. The review of literature sources has revealed the potential of 1,2,4-triazoles in addressing a broad spectrum of biological targets, highlighting their importance in modern organic synthesis (Ohloblina, 2022).
Synthesis and Physico-chemical Properties
The synthesis and study of physico-chemical properties of 1,2,4-triazole derivatives have been extensively researched. These compounds are of interest not only in pharmaceutical and medical fields but also in engineering, metallurgy, and agriculture due to their wide range of applications, including as corrosion inhibitors and pest control agents. The research highlights the ongoing interest in developing new molecules of substituted 1,2,4-triazoles, indicating their low toxicity and diverse utility (Parchenko, 2019).
Synthetic Routes for 1,2,3-Triazoles
The synthesis of 1,2,3-triazoles, facilitated by Huisgen 1,3-dipolar cycloaddition, is crucial for creating biologically active compounds. The copper(I) catalyzed azide-alkyne cycloaddition is a key reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles, highlighting the role of click chemistry in developing new therapeutic agents. This review emphasizes the versatility of 1,2,3-triazoles in drug discovery and their broad spectrum of biological activities (Kaushik et al., 2019).
Eigenschaften
IUPAC Name |
methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4/c1-20-11(18)7-10-12(13(19)21-2)15-16-17(10)9-5-3-8(14)4-6-9/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQVKYBLTAVZLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385022 |
Source


|
| Record name | Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate | |
CAS RN |
114462-77-0 |
Source


|
| Record name | Methyl 1-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

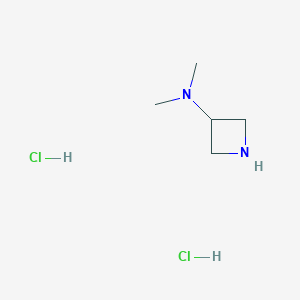
![Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B56571.png)
